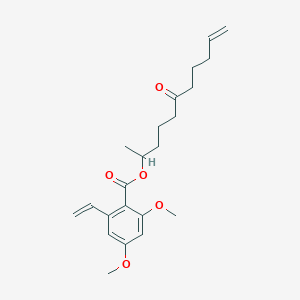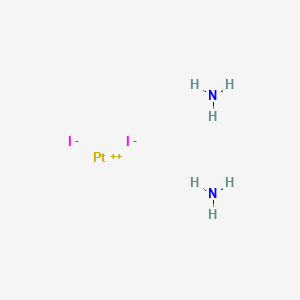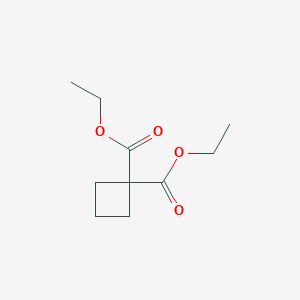![molecular formula C10H8F3NO3 B030623 N-[4-(Trifluoromethyl)benzoyl]glycine CAS No. 89035-91-6](/img/structure/B30623.png)
N-[4-(Trifluoromethyl)benzoyl]glycine
Übersicht
Beschreibung
N-[4-(Trifluoromethyl)benzoyl]glycine is a chemical compound of interest in various fields of chemistry and biochemistry. While direct studies on this specific compound might be limited, research on related compounds provides insights into the synthesis methods, molecular structure, chemical reactions, and properties of such chemicals.
Synthesis Analysis
Synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine and similar compounds often involves condensation reactions between benzoyl isothiocyanate derivatives and amino acids. For example, a series of nitro-substituted N-(benzoylcarbamothioyl)-amino acids were synthesized by condensing nitro-benzoyl isothiocyanate with amino acids such as glycine and histidine, demonstrating a general approach to synthesizing benzoyl amino acid derivatives (Omotola et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(Trifluoromethyl)benzoyl]glycine can be characterized using various spectroscopic techniques, including HNMR, CNMR, FTIR, and MS. X-ray diffraction studies provide detailed insights into the crystal structure, as seen in the characterization of N-(3-nitro-benzoylcarbamothioyl)-glycine, revealing its crystallization in the triclinic space group (Omotola et al., 2018).
Chemical Reactions and Properties
The reactivity and chemical properties of N-[4-(Trifluoromethyl)benzoyl]glycine derivatives can be explored through their participation in various chemical reactions, including Michael addition reactions. These reactions are crucial for constructing complex molecules and can demonstrate high stereoselectivity, as observed in studies involving the synthesis of beta-substituted pyroglutamic acids from glycine equivalents (Soloshonok et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, of benzoyl amino acid derivatives, can be influenced by their molecular structure. For instance, the crystal structure analysis provides information on cell dimensions and the space group, which are critical for understanding the material's physical properties (Omotola et al., 2018).
Wissenschaftliche Forschungsanwendungen
DNA Targeting Agents
- Scientific Field : Biochemistry
- Application Summary : N-[4-(Trifluoromethyl)benzoyl]glycine has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles .
- Methods of Application : The compound is synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS .
- Results : The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools . The most promising compound demonstrated a strong binding affinity (Kb = 1 × 10^5 M^−1) with double-helical DNA, particularly within the minor groove .
Enzyme Inhibitors
- Scientific Field : Pharmacology
- Application Summary : N-[4-(Trifluoromethyl)benzoyl]glycine has been used in the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are potential antimicrobial agents and enzyme inhibitors .
- Methods of Application : The compounds were synthesized from 4-(trifluoromethyl)benzohydrazide and characterized by spectral methods .
- Results : All the hydrazinecarboxamides revealed a moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values of 27.04–106.75 µM and 58.01–277.48 µM, respectively . Some compounds exhibited lower IC50 for AChE than the clinically used drug rivastigmine .
Metabolism and Biochemical Pharmacology
- Scientific Field : Biochemistry
- Application Summary : Research on substituted benzoic acids, including those related to N-[4-(Trifluoromethyl)benzoyl]glycine, has revealed insights into their metabolism within the body.
- Methods of Application : The enzyme glycine N-acyltransferase, which is involved in the metabolism of compounds like N-[4-(Trifluoromethyl)benzoyl]glycine, has been successfully expressed and purified.
- Results : This work supports its potential in biotechnological applications, including the study of metabolic diseases and the development of detoxification strategies.
Antibacterial Applications
- Scientific Field : Microbiology
- Application Summary : Some derivatives of N-[4-(Trifluoromethyl)benzoyl]glycine have been studied for their antibacterial properties.
- Methods of Application : For example, nitro-substituted N-(benzoylcarbamothioyl)-amino acids, including glycine derivatives, have shown good antibacterial activity.
- Results : The specific results of these studies were not provided in the source.
Extraction and Analysis of Perfluorinated Compounds
- Scientific Field : Analytical Chemistry
- Application Summary : 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) have been used as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs) from traditional Chinese medicine samples .
- Methods of Application : The main influencing parameters on MSPE, including adsorbent amount, desorption solvent, extraction time, sample volume and pH value of sample solutions, were investigated in detail .
- Results : The proposed MSPE showed good extraction performances in terms of efficiency, adsorbent amount and extraction time .
Blue LED Applications
- Scientific Field : Material Science
- Application Summary : 4-(trifluoromethyl)benzoyl ammonium bromide (4-TMBABr) is used with abundant NH and CO groups to passivate the defects and produce highly stable PEAxPA2-x(CsPbBr3)n-1PbBr4 perovskites for blue LED applications .
- Methods of Application : The NH group in the 4-TMBABr suppresses the Br-ion mismatch through hydrogen bonds (N-H···Br) and CO group coordinates .
- Results : The specific results of these studies were not provided in the source .
Synthesis Analysis
- Scientific Field : Organic Chemistry
- Application Summary : Synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine and similar compounds often involves condensation reactions between benzoyl isothiocyanate derivatives and amino acids.
- Methods of Application : For example, a series of nitro-substituted N-(benzoylcarbamothioyl)-amino acids were synthesized by condensing nitro-benzoyl isothiocyanate with amino acids such as glycine and histidine.
- Results : This demonstrates a general approach to synthesizing benzoyl amino acid derivatives.
Chemical Reactions and Properties
- Scientific Field : Physical Chemistry
- Application Summary : The reactivity and chemical properties of N-[4-(Trifluoromethyl)benzoyl]glycine derivatives can be explored through their participation in various chemical reactions.
- Methods of Application : For instance, Michael addition reactions are crucial for constructing complex molecules and can demonstrate high stereoselectivity.
- Results : This was observed in studies involving the synthesis of beta-substituted pyroglutamic acids from glycine equivalents.
Physical Properties Analysis
- Scientific Field : Material Science
- Application Summary : The physical properties, such as solubility, melting point, and crystalline form, of benzoyl amino acid derivatives, can be influenced by their molecular structure.
- Methods of Application : For instance, the crystal structure analysis provides information on cell dimensions and the space group.
- Results : This information is critical for understanding the material’s physical properties.
Blue LED Applications
- Scientific Field : Material Science
- Application Summary : 4-(trifluoromethyl)benzoyl ammonium bromide (4-TMBABr) is used with abundant NH and CO groups to passivate the defects and produce highly stable PEAxPA2-x(CsPbBr3)n-1PbBr4 perovskites for blue LED applications .
- Methods of Application : The NH group in the 4-TMBABr suppresses the Br-ion mismatch through hydrogen bonds (N-H···Br) and CO group coordinates .
- Results : The specific results of these studies were not provided in the source .
Extraction and Analysis of Perfluorinated Compounds
- Scientific Field : Analytical Chemistry
- Application Summary : 4-(trifluoromethyl)-benzoyl chloride functionalized magnetic nanoparticles (Fe3O4@SiO2@TFBC MNPs) have been used as adsorbents for magnetic solid-phase extraction (MSPE) of perfluorinated compounds (PFCs) from traditional Chinese medicine samples .
- Methods of Application : The main influencing parameters on MSPE, including adsorbent amount, desorption solvent, extraction time, sample volume and pH value of sample solutions, were investigated in detail .
- Results : The proposed MSPE showed good extraction performances in terms of efficiency, adsorbent amount and extraction time . The linear ranges of six PFCs were 0.2–20 ng L −1 with the limits of detection (S/N = 3) ranging from 0.010 to 0.025 ng L −1 and relative standard deviation in the range of 2.1–5.0% . The recoveries were in the range of 83.6–107.4% .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDJCHNAUGZKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367924 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)benzoyl]glycine | |
CAS RN |
89035-91-6 | |
| Record name | N-[4-(Trifluoromethyl)benzoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)



![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)





